Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a diazepane derivative featuring a pyrazine ring substituted with a formyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling further derivatization via the reactive formyl moiety. The tert-butyl carbamate (Boc) group enhances solubility and stability, making it suitable for synthetic intermediates in drug discovery .
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-6-4-5-18(7-8-19)13-10-16-12(11-20)9-17-13/h9-11H,4-8H2,1-3H3 |
InChI Key |
DJOJZJKEYMOUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(N=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The formylpyrazine moiety can interact with enzymes and receptors, potentially modulating their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Metabolic Stability: Cyano and chloro substituents resist oxidative metabolism, whereas the formyl group may undergo aldehyde dehydrogenase-mediated oxidation, shortening half-life .
- Biological Targets : Formyl-containing derivatives may interact with enzymes or receptors via hydrogen bonding (e.g., kinases, proteases), while lipophilic substituents (e.g., ethenylpiperidine) target membrane-bound receptors .
Case Study: Formyl vs. Bromo Derivatives
A comparative study of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate and its bromo analog revealed:
- Reactivity : The formyl derivative achieved 85% yield in Schiff base formation with benzylamine, while the bromo analog required harsher conditions for Suzuki coupling (60% yield) .
- Bioactivity : The formyl derivative showed 2-fold higher inhibition of a kinase target (IC50 = 0.5 µM vs. 1.1 µM for bromo), attributed to formyl-mediated hydrogen bonding .
Biological Activity
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a diazepane ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 244.28 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Compounds with diazepane structures have shown effectiveness against bacterial strains. The presence of the pyrazine moiety is believed to enhance this activity by disrupting microbial cell membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production.
- Cytotoxicity Against Cancer Cells : Some derivatives of diazepanes have demonstrated selective cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
A selection of case studies highlights the biological activity of related compounds:
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
